molecular formula C29H34N4O9 B12763556 1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate CAS No. 87233-74-7

1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate

Cat. No.: B12763556
CAS No.: 87233-74-7
M. Wt: 582.6 g/mol
InChI Key: IQUJQARCXXLNQZ-LVEZLNDCSA-N
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Description

1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the phenoxyethyl group, and the attachment of the homopiperazinyl moiety. Common reagents used in these reactions include phenol derivatives, alkylating agents, and various catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • 2-(2-Phenoxyethyl)benzimidazole
  • 1-(2-Phenoxyethyl)-2-(4-methylpiperazinyl)benzimidazole

Uniqueness

1-(2-Phenoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

CAS No.

87233-74-7

Molecular Formula

C29H34N4O9

Molecular Weight

582.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(4-methyl-1,4-diazepan-1-yl)-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C21H26N4O.2C4H4O4/c1-23-12-7-13-24(15-14-23)21-22-19-10-5-6-11-20(19)25(21)16-17-26-18-8-3-2-4-9-18;2*5-3(6)1-2-4(7)8/h2-6,8-11H,7,12-17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

IQUJQARCXXLNQZ-LVEZLNDCSA-N

Isomeric SMILES

CN1CCN(CCC1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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